4-(3-Methoxyphenoxy)-6-chloropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(3-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-15-8-3-2-4-9(5-8)16-11-6-10(12)13-7-14-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSWOTHHSIUXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 3 Methoxyphenoxy 6 Chloropyrimidine
Nucleophilic Substitution Reactions of 4-(3-Methoxyphenoxy)-6-chloropyrimidine
The pyrimidine (B1678525) ring is an electron-deficient aromatic system, which makes halogenated pyrimidines highly reactive towards nucleophilic aromatic substitution (SNAr). researchgate.net The chlorine atom in this compound serves as a good leaving group, facilitating the introduction of various nucleophiles at the C6 position.
Reactivity at the Chlorinated Position
The C6 position of this compound is the primary site for nucleophilic attack. The chlorine atom at this position is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. For instance, the reaction with amines is a common and crucial transformation in pyrimidine chemistry. researchgate.net This reactivity is exemplified in the synthesis of various biologically active compounds where the chlorine is substituted by primary or secondary amines. researchgate.net
The reaction conditions for these nucleophilic substitutions can be tailored based on the nucleophile's reactivity. Strong nucleophiles may react under mild conditions, while weaker nucleophiles might require heating or the use of a base to facilitate the reaction.
Table 1: Examples of Nucleophilic Substitution Reactions at the C6 Position
| Nucleophile | Reagent(s) | Product Type |
| Primary/Secondary Amines | R¹R²NH, Base (e.g., Et₃N) | 4-(3-Methoxyphenoxy)-6-(substituted-amino)pyrimidine |
| Alcohols | R-OH, Base (e.g., NaH) | 4-(3-Methoxyphenoxy)-6-alkoxypyrimidine |
| Thiols | R-SH, Base (e.g., K₂CO₃) | 4-(3-Methoxyphenoxy)-6-(alkylthio)pyrimidine |
Reactions Involving Other Positions on the Pyrimidine Ring
While the chlorinated C6 position is the most reactive site for nucleophilic substitution, reactions at other positions on the pyrimidine ring are less common and generally require specific activating groups or reaction conditions. The electron-deficient nature of the pyrimidine ring makes it resistant to electrophilic attack. However, the appended 3-methoxyphenoxy group can undergo electrophilic substitution on the phenyl ring, although this is outside the scope of the pyrimidine core's reactivity.
Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. researchgate.net
Carbon-Carbon Bond Formation Reactions
The chlorine atom at the C6 position enables various carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling is a widely used method for this purpose, where the chloropyrimidine is reacted with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the C6 position.
Another significant reaction is the Sonogashira coupling, which involves the reaction of the chloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This provides a direct route to 6-alkynylpyrimidine derivatives.
Table 2: Key Carbon-Carbon Bond Formation Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd catalyst, Base | 4-(3-Methoxyphenoxy)-6-arylpyrimidine |
| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 4-(3-Methoxyphenoxy)-6-alkynylpyrimidine |
Carbon-Heteroatom Bond Formation Reactions
The formation of carbon-heteroatom bonds is another important application of cross-coupling reactions with this compound. libretexts.orgnih.govwikipedia.org The Buchwald-Hartwig amination is a prominent example, providing an alternative to classical nucleophilic substitution for the formation of C-N bonds. This palladium-catalyzed reaction couples the chloropyrimidine with a wide range of amines under relatively mild conditions.
Similarly, C-O and C-S bonds can be formed through analogous palladium-catalyzed couplings with alcohols and thiols, respectively, often referred to as Buchwald-Hartwig etherification and thiation.
Mechanistic Elucidation Studies of Reactions Involving this compound
The mechanisms of the reactions involving this compound are generally well-established within the broader context of heterocyclic chemistry.
For nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring. The presence of the two nitrogen atoms in the pyrimidine ring significantly activates the chlorine for this type of substitution.
The palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) follow a general catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine.
Transmetalation (for Suzuki) or related steps: The organic group from the coupling partner is transferred to the palladium center.
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The specific ligands coordinated to the palladium atom play a critical role in the efficiency and scope of these cross-coupling reactions.
Computational Investigations of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the reaction mechanisms of SNAr reactions involving chloropyrimidines. These studies provide detailed insights into the potential energy surfaces, identifying transition states and intermediates, and helping to distinguish between possible reaction pathways, such as a concerted (single transition state) or a stepwise mechanism involving a Meisenheimer complex.
For analogous systems like 6-alkoxy-4-chloro-5-nitropyrimidines, computational studies have been conducted to understand the competitive nature of nucleophilic substitution at the C4 and C6 positions. These investigations have shown that the reaction mechanism can be influenced by the nature of the nucleophile and the substituents on the pyrimidine ring. For instance, in the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, DFT calculations have been employed to rationalize the unexpected preferential substitution of the alkoxy group over the chloro group. These studies suggest that the stability of the Meisenheimer intermediate plays a crucial role in determining the reaction outcome.
In a hypothetical computational study of the reaction of this compound with a generic nucleophile (Nu-), the following aspects would be investigated:
Frontier Molecular Orbitals: Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) of this compound would likely show a high coefficient at the C6 carbon, indicating it as the most probable site for nucleophilic attack.
Potential Energy Surface: DFT calculations would map the energy profile of the reaction. This would involve locating the transition state(s) and any intermediates. The activation energy barrier calculated would provide a quantitative measure of the reaction's feasibility.
Meisenheimer Complex: The calculations would explore the existence and stability of a Meisenheimer complex, which is a key intermediate in a stepwise SNAr mechanism. The geometry and electronic structure of this intermediate would be characterized.
Leaving Group Ability: The calculations could also compare the energetics of displacing the chloride versus the 3-methoxyphenoxy group, although chloride is generally a much better leaving group in SNAr reactions on pyrimidines.
A representative, hypothetical energy profile for a stepwise SNAr reaction of this compound is presented in the table below.
| Species | Relative Free Energy (kcal/mol) |
| Reactants (this compound + Nu-) | 0.0 |
| Transition State 1 (TS1) | +15.2 |
| Meisenheimer Intermediate | -5.8 |
| Transition State 2 (TS2) | +10.5 |
| Products | -20.1 |
Note: The data in this table is hypothetical and for illustrative purposes to represent a typical SNAr reaction profile.
Experimental Approaches to Reaction Mechanism Determination
Experimental studies are essential to validate the predictions of computational models and to provide a complete picture of the reaction mechanism. For this compound, several experimental techniques could be employed to investigate its reactivity in SNAr reactions.
Kinetic Studies: The rate of the reaction of this compound with various nucleophiles can be monitored using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy. By systematically varying the concentrations of the reactants and the temperature, the rate law and activation parameters (enthalpy and entropy of activation) can be determined. A second-order rate law, first order in both the pyrimidine and the nucleophile, is typically observed for SNAr reactions.
Linear Free-Energy Relationships (LFERs): By studying the reaction with a series of substituted nucleophiles (e.g., substituted anilines or phenoxides), a Hammett or Brønsted plot can be constructed. The slope of this plot provides information about the charge development in the transition state and can help to elucidate the mechanism.
Isotope Labeling Studies: The use of isotopically labeled reactants can provide definitive evidence for the reaction mechanism. For example, a kinetic isotope effect (KIE) study, by replacing a specific atom with its heavier isotope, can probe the bonding changes occurring at the transition state.
Spectroscopic Identification of Intermediates: In some cases, the proposed Meisenheimer intermediate can be observed directly or trapped. Low-temperature NMR spectroscopy is a powerful tool for detecting and characterizing such transient species.
While specific experimental data for this compound is not available, the table below summarizes typical kinetic data that would be expected for an SNAr reaction of a chloropyrimidine with a nucleophile.
| Nucleophile | Solvent | Temperature (°C) | k2 (M-1s-1) |
| Piperidine | Ethanol | 25 | 1.2 x 10-3 |
| Morpholine | Ethanol | 25 | 4.5 x 10-4 |
| Sodium Methoxide | Methanol | 25 | 8.9 x 10-2 |
Note: The data in this table is representative of typical SNAr reactions of chloropyrimidines and is for illustrative purposes.
Advanced Spectroscopic and Structural Characterization of 4 3 Methoxyphenoxy 6 Chloropyrimidine
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in determining the molecular structure of a compound by observing the interaction of the molecule with electromagnetic radiation. For 4-(3-Methoxyphenoxy)-6-chloropyrimidine, a combination of techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) would be employed for a comprehensive analysis. However, detailed experimental spectra for this specific compound are not widely available in published literature. The following sections describe the principles of these techniques and the expected spectral features based on the known structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the phenoxy ring. The protons on the pyrimidine ring are expected to appear as singlets in the aromatic region. The protons of the 3-methoxyphenoxy group would show a more complex pattern of splitting (doublets, triplets, or multiplets) characteristic of a substituted benzene (B151609) ring. The methoxy group protons would appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.
¹³C NMR: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Separate signals would be anticipated for each carbon in the pyrimidine ring, the phenoxy ring, and the methoxy group. The chemical shifts of the pyrimidine carbons would be influenced by the electronegative nitrogen atoms and the chloro and phenoxy substituents.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine-H | ~8.5 (s, 1H), ~7.2 (s, 1H) | C2: ~160, C4: ~165, C5: ~110, C6: ~162 |
| Phenoxy-H | 6.8 - 7.4 (m, 4H) | C1': ~155, C2': ~110, C3': ~160, C4': ~115, C5': ~125, C6': ~110 |
| Methoxy-H | ~3.8 (s, 3H) | OCH₃: ~55 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The functional groups present in this compound would give rise to characteristic absorption or scattering bands.
IR Spectroscopy: Key expected IR absorption bands would include C-H stretching vibrations from the aromatic rings and the methoxy group, C=N and C=C stretching vibrations from the pyrimidine and benzene rings, C-O-C stretching from the ether linkage, and a C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Characteristic Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 |
| C=N, C=C Stretch (Aromatic) | 1600 - 1400 |
| C-O-C Stretch (Ether) | 1250 - 1050 |
| C-Cl Stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings (pyrimidine and phenoxy) suggests that this compound will absorb UV radiation. The spectrum would likely show characteristic π → π* transitions. The position of the maximum absorbance (λmax) would be sensitive to the solvent polarity.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic pattern (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be a key feature. Fragmentation analysis would reveal the loss of specific groups, such as the methoxy or chloro substituents, providing further structural confirmation.
Chromatographic Methods for Purity and Composition Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a compound and for separating it from impurities. For a compound like this compound, a reversed-phase HPLC method would typically be employed.
Methodology: A C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier (like formic acid or trifluoroacetic acid), would be a common starting point for method development.
Detection: Detection would likely be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum.
Purity Assessment: The purity of a sample would be determined by the relative area of the main peak in the chromatogram.
Computational Chemistry and Theoretical Studies of 4 3 Methoxyphenoxy 6 Chloropyrimidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods allow for the detailed investigation of geometric parameters, molecular orbitals, and charge distributions, which collectively govern the molecule's stability and reactivity.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(3-Methoxyphenoxy)-6-chloropyrimidine, methods like DFT, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to achieve a reliable optimized structure.
The resulting geometry would reveal that the pyrimidine (B1678525) and phenyl rings are individually planar. However, the molecule as a whole is not expected to be perfectly flat due to steric hindrance. There is significant rotational freedom around the C-O-C ether linkage. The optimization process calculates the most energetically favorable dihedral angle between the pyrimidine and phenoxy moieties. The calculations also provide precise bond lengths and angles, which are crucial for understanding the molecule's structural integrity.
Illustrative Optimized Geometrical Parameters
Below is an interactive table presenting hypothetical, yet scientifically plausible, optimized geometrical parameters for this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Value (Å / °) |
| Bond Length | C4-Cl | 1.74 |
| C4-N3 | 1.33 | |
| C6-O | 1.36 | |
| O-C(phenoxy) | 1.41 | |
| C(methoxy)-O | 1.43 | |
| Bond Angle | N3-C4-C5 | 116.5 |
| C4-C5-C6 | 117.0 | |
| C5-C6-O | 123.0 | |
| C6-O-C(phenoxy) | 118.5 |
Note: This data is illustrative and based on values from structurally similar compounds.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be primarily localized on the electron-rich 3-methoxyphenoxy ring, which is activated by the electron-donating methoxy (B1213986) and ether oxygen groups. Conversely, the LUMO is anticipated to be distributed across the electron-deficient 6-chloropyrimidine ring, which features electronegative nitrogen atoms and a withdrawing chlorine atom. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
Illustrative Frontier Molecular Orbital Energies
This interactive table shows representative energy values for the frontier orbitals of this compound.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | LUMO - HOMO Energy Difference |
Note: This data is illustrative and based on typical values for related heterocyclic and aromatic systems.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is colored according to the local electrostatic potential: regions of negative potential (electron-rich), typically shown in red or yellow, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack. researchgate.net
In the MEP map of this compound, the most negative regions are expected to be located around the two nitrogen atoms of the pyrimidine ring and the ether oxygen atom due to their lone pairs of electrons. These sites represent the primary centers for interactions with electrophiles or proton donors. The chlorine atom would also contribute to a negative potential region. Conversely, positive potential regions would be found on the hydrogen atoms of the aromatic rings, indicating their susceptibility to interaction with nucleophiles.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in terms of localized bonds and lone pairs. It quantifies the charge on each atom and describes the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. This analysis is crucial for understanding bonding patterns, intramolecular interactions, and charge transfer phenomena.
Illustrative Natural Bond Orbital (NBO) Charges
The following interactive table provides plausible NBO charges for selected atoms within the this compound structure.
| Atom | Element | NBO Charge (e) |
| N1 | Nitrogen | -0.55 |
| N3 | Nitrogen | -0.58 |
| C4 | Carbon | +0.15 |
| C6 | Carbon | +0.40 |
| Cl | Chlorine | -0.20 |
| O(ether) | Oxygen | -0.50 |
| O(methoxy) | Oxygen | -0.52 |
Note: This data is illustrative and represents typical charge distributions in similar chemical environments.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling techniques are employed to study the dynamic behavior of molecules, such as conformational changes, which are essential for understanding their interactions in a biological or chemical system.
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that result from rotation about its single bonds and determining their relative stabilities. For flexible molecules like this compound, this analysis is critical as the biological activity or chemical reactivity can be highly dependent on a specific conformation.
The primary source of conformational flexibility in this molecule is the rotation around the C(pyrimidine)-O and O-C(phenoxy) bonds of the ether linkage. A computational conformational search would involve systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface map, from which the lowest-energy conformers (global and local minima) can be identified. The most stable conformer is likely to be a twisted, non-planar structure that balances the stabilizing effects of electron delocalization across the ether linkage with the destabilizing effects of steric repulsion between the two ring systems.
Molecular Dynamics Simulations
At present, there are no specific molecular dynamics (MD) simulation studies published in peer-reviewed journals for this compound. Such simulations, were they to be performed, could provide valuable information on the molecule's conformational landscape, its flexibility in different solvent environments, and its interaction with potential binding partners. MD simulations would be particularly insightful for understanding how the molecule behaves in a biological context, for instance, when interacting with a target protein.
Prediction of Chemical Reactivity Parameters
The prediction of chemical reactivity parameters through computational methods is a cornerstone of modern chemical research. These parameters help in understanding the kinetic and thermodynamic aspects of chemical reactions.
Reaction Energetics and Transition State Analysis
Detailed studies on the reaction energetics and transition state analysis for reactions involving this compound have not been published. Such analyses are crucial for elucidating reaction mechanisms, determining activation energies, and predicting reaction rates. For a typical nucleophilic aromatic substitution reaction at the C6 position (where the chlorine is attached), a computational study would involve locating the transition state structure and calculating its energy relative to the reactants and products.
A representative data table for a hypothetical reaction could include:
| Reaction Coordinate | Calculated Energy (kcal/mol) | Method/Basis Set |
| Reactants | 0.0 | e.g., DFT/B3LYP/6-311+G(d,p) |
| Transition State | e.g., DFT/B3LYP/6-311+G(d,p) | |
| Intermediate (if any) | e.g., DFT/B3LYP/6-311+G(d,p) | |
| Products | e.g., DFT/B3LYP/6-311+G(d,p) |
This table is for illustrative purposes only, as specific energetic data for this compound's reactions are not available in the literature.
Structure Activity Relationship Sar Studies of 4 3 Methoxyphenoxy 6 Chloropyrimidine and Its Derivatives
Design Principles for Structural Modification and Derivative Synthesis
The primary goal in designing derivatives of 4-(3-Methoxyphenoxy)-6-chloropyrimidine is to systematically probe the chemical space around this scaffold to enhance a desired biological effect, such as kinase inhibition or antiproliferative activity. The design principles are rooted in established medicinal chemistry strategies:
Scaffold Hopping and Privileged Structures: The design leverages the known biological importance of both the pyrimidine (B1678525) and phenoxy groups. juniperpublishers.comresearchgate.net Pyrimidine derivatives are known to exhibit a vast array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. orientjchem.org The phenoxy moiety is known to participate in crucial π-π stacking and hydrogen bond interactions with biological targets. nih.gov The synthesis of derivatives, therefore, aims to optimize these interactions.
Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. For instance, the chlorine atom at the C6 position of the pyrimidine ring is a reactive handle that can be replaced with various bioisosteres, such as different amine or alkoxy groups, to modulate activity.
Functional Group Modification: The synthesis of derivatives involves adding, removing, or modifying functional groups on both the pyrimidine and phenoxy rings. This is done to alter electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding capacity to fine-tune the molecule's interaction with its target. mdpi.com
Conformational Restriction: By introducing bulkier substituents or creating cyclic structures, the conformational flexibility of the molecule can be reduced. This can lock the molecule into a more bioactive conformation, leading to increased potency and selectivity.
The synthesis of these derivatives often begins with a key intermediate like 2,4,6-trichloropyrimidine, which allows for sequential and regioselective substitution reactions to introduce the desired phenoxy group at one position and various other substituents at another. researchgate.net
**6.2. Positional and Substituent Effects on Biological Interactions
The biological activity of derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine and phenoxy components of the molecule.
The pyrimidine ring offers several positions for modification, with the C2, C4, C5, and C6 positions being the most commonly explored. Starting from the 4-(3-methoxyphenoxy)-6-chloro-scaffold, the C6 chlorine is a primary site for modification, and the C2 position is also frequently altered.
Position 6: The chlorine atom at C6 is a key reactive site. Its replacement with various substituted amines (e.g., piperazine (B1678402) derivatives) has been shown to be a successful strategy in developing potent antiproliferative agents. mdpi.comresearchgate.net The nature of the amine introduced can significantly impact potency.
Position 2: The introduction of a free amino group (-NH2) at the C2 position has been identified as a critical modification for conferring potent bone anabolic activity in some pyrimidine series. nih.gov This suggests that a hydrogen bond donor at this position is crucial for interaction with the biological target.
Position 5: Substitution at the C5 position can also modulate activity. For example, the introduction of bromo and iodo substituents at this position in certain 6-aminouracil (B15529) derivatives maintained potency, indicating that this site can tolerate halogen substitution. nih.gov
| Position on Pyrimidine Ring | Substituent/Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C6 | Replacement of -Cl with various amines (e.g., piperazine) | Often leads to potent antiproliferative agents. | mdpi.comresearchgate.net |
| C2 | Introduction of a free amino (-NH2) group | Can confer potent bone anabolic activity. | nih.gov |
| C5 | Halogenation (e.g., -Br, -I) | Tolerated in some series without loss of potency. | nih.gov |
The substituted phenoxy group is a key structural element, and modifications to it can drastically alter biological outcomes. nih.gov Changes to the substituent type and position on the phenyl ring influence the electronic and steric profile of the molecule.
Methoxy (B1213986) Group Position: The position of the methoxy group is critical. While the parent compound has a methoxy group at the meta- (3-) position, studies on related compounds show that the number and position of methoxy groups can significantly affect activity. mdpi.com For instance, trimethoxyphenyl derivatives have shown promise as anabolic agents and receptor agonists. nih.govnih.gov
Introduction of Other Substituents: Adding other groups to the phenyl ring is a common strategy. The presence of electron-withdrawing groups (EWGs) like halogens (Cl, Br, F) or nitro groups can increase antimicrobial activity. nih.gov Conversely, in some thienopyrimidine series, the presence of EWGs on the aryl group was found to decrease anticancer activity. mdpi.com
Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the phenyl ring can enhance antioxidant activity and, in some cases, antiproliferative effects. mdpi.com The number and position of these groups are important factors. mdpi.com
| Modification on Phenoxy Moiety | Specific Substituent | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Addition of Electron-Withdrawing Groups | Halogens (-F, -Cl, -Br), Nitro (-NO2) | Can increase antimicrobial activity. | nih.gov |
| Addition of Electron-Withdrawing Groups | General EWGs | Can decrease antiproliferative activity in some contexts. | mdpi.com |
| Addition of Hydroxyl Groups | -OH | Can enhance antioxidant and antiproliferative activities. | mdpi.com |
| Variation in Methoxy Groups | Di- or Tri-methoxy substitution | Can lead to potent and selective receptor agonists. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational strategy used to correlate the structural properties of molecules with their biological activities, enabling the development of predictive models to guide the design of more potent compounds. nih.gov
For pyrimidine derivatives, QSAR models are developed by calculating a range of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various physicochemical properties:
Lipophilic Descriptors: Describe the hydrophobicity of the molecule, which influences its ability to cross cell membranes.
Electronic Descriptors: Quantify the electronic distribution, such as partial charges and dipole moments, which are crucial for electrostatic interactions with the target.
Geometric and Steric Descriptors: Describe the size and shape of the molecule, which relate to how well it fits into a binding site.
These descriptors are then correlated with biological activity using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov Such models have been successfully developed for various pyrimidine derivatives to predict their activity as inhibitors of enzymes like VEGFR-2 and influenza neuraminidase. nih.govniscpr.res.in
QSAR studies on pyrimidine and related heterocyclic systems have revealed key correlations between specific structural features and biological potency:
Hydrophobicity and Steric Effects: In a QSAR study on thienopyrimidines, steric and hydrophobic descriptors were found to be negatively correlated with neuraminidase inhibitory activity, suggesting that excessive bulk and hydrophobicity are detrimental to activity in that specific context. researchgate.net
Electronic Distribution: The electronic properties of substituents on the aromatic rings are often significant. QSAR studies on antimicrobial pyrimidines revealed that for potent activity, the substituent must be a strong electron-withdrawing group, as this decreases the electron density in the ring. nih.gov
Predictive Design: Robust QSAR models allow for the virtual screening and design of novel compounds with predicted high potency. niscpr.res.intandfonline.com For example, using an established MLR model, new pyrimidine and pyrrolidine (B122466) compounds were designed that were predicted to have higher inhibitory potency than the original series of compounds. niscpr.res.in These computational predictions can then be used to prioritize which molecules to synthesize and test, streamlining the drug discovery process.
Biological Target Identification and Enzyme Inhibition Studies in Vitro of 4 3 Methoxyphenoxy 6 Chloropyrimidine
In Vitro Screening Methodologies for Biological Targets
The process of identifying the specific biological molecules with which a compound interacts is a critical first step in understanding its potential therapeutic effects. Various in vitro screening methods are employed for this purpose.
High-Throughput Screening for Target Engagement
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological targets. nih.govtechnologynetworks.com This methodology is crucial in the early stages of drug discovery to identify "hits"—compounds that show activity towards a specific target. semanticscholar.org Techniques such as fluorescence, luminescence, and absorbance assays are commonly used in HTS to measure the effect of a compound on a target's function. cuanschutz.edu For a novel compound like 4-(3-Methoxyphenoxy)-6-chloropyrimidine, an HTS campaign would involve screening it against a diverse panel of proteins, such as kinases, proteases, and receptors, to identify potential interactions. However, no such screening data for this specific compound is publicly available.
Specificity and Selectivity Profiling
Once an initial "hit" is identified through HTS, it is essential to determine the compound's specificity and selectivity. This involves testing the compound against a panel of related targets to ensure it preferentially binds to the intended target. frontiersin.org A highly selective compound is desirable as it is less likely to cause off-target effects. Methodologies like thermal proteome profiling (TPP) can be used to assess target engagement and selectivity within a complex cellular environment. nih.gov Without initial target identification for this compound, no specificity or selectivity profiling studies have been conducted.
Enzyme Inhibition Profiling and Kinetics
Should initial screening identify an enzyme as a biological target for this compound, the next step would be to characterize its inhibitory activity in detail.
Mechanism of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)
Enzyme inhibition studies aim to elucidate the mechanism by which a compound reduces an enzyme's activity. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition, each distinguished by how the inhibitor interacts with the enzyme and its substrate. nih.gov Determining the mechanism of inhibition is fundamental to understanding the compound's mode of action and for guiding further optimization. nih.gov
Determination of Inhibitory Potency (e.g., IC50 Values)
The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. The determination of IC50 values is a standard part of the characterization of any potential enzyme inhibitor. researchgate.net
Detailed Enzyme Kinetics Studies
Detailed enzyme kinetics studies provide a deeper understanding of the inhibitor's interaction with the enzyme. These studies involve measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters such as the Michaelis constant (Km) and the inhibitor constant (Ki). researchgate.net This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.govmdpi.com
Molecular Docking and Binding Interaction Analysis
There is no specific information available in the reviewed literature regarding molecular docking studies performed on this compound.
Information regarding the prediction of ligand-protein interactions for this compound is not available in the current scientific literature.
Due to the absence of molecular docking studies for this compound, there is no information identifying key binding residues or interaction motifs with any biological target.
Cellular Pathway Investigations (In Vitro)
No in vitro studies detailing the effects of this compound on cellular pathways were found in the public scientific literature.
There is no available data on the modulation of specific intracellular signaling pathways by this compound.
Specific information on the impact of this compound on enzyme-mediated cellular processes and phenotypes from in vitro studies is not available.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 3-methoxyphenoxy group at the 4-position of 6-chloropyrimidine?
- Methodological Answer : The 3-methoxyphenoxy group can be introduced via nucleophilic aromatic substitution (NAS) at the 4-position of 6-chloropyrimidine. Key considerations include:
- Activation of the leaving group : The chlorine at C6 can act as an electron-withdrawing group, activating the C4 position for substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–120°C) to facilitate NAS.
- Nucleophile preparation : Generate the phenoxide ion (3-methoxyphenoxide) using a strong base (e.g., NaH or KOH) to enhance nucleophilicity.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product.
- Validation : Confirm substitution via -NMR (aromatic proton shifts) and LC-MS (mass-to-charge ratio matching the molecular ion peak) .
Q. What spectroscopic methods are reliable for characterizing 4-(3-Methoxyphenoxy)-6-chloropyrimidine?
- Methodological Answer :
- -NMR : Aromatic protons from the 3-methoxyphenoxy group appear as distinct multiplets in δ 6.7–7.4 ppm, while the pyrimidine ring protons resonate as singlets or doublets in δ 8.0–8.8 ppm. Methoxy groups show sharp singlets near δ 3.8 ppm.
- -NMR : The carbonyl carbon (C2) of pyrimidine appears at ~160 ppm, with quaternary carbons (C4 and C6) near 150–155 ppm.
- ESI-MS : Look for the molecular ion peak [M+H] at m/z 265.67 (calculated for CHClNO).
- IR : Confirm the C-Cl stretch at ~700 cm and ether C-O-C at ~1250 cm .
Q. How should this compound be handled to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N) at –20°C to prevent hydrolysis of the chloro group.
- Safety : Use PPE (gloves, goggles) to avoid inhalation or skin contact. Work in a fume hood due to potential toxicity.
- Waste disposal : Segregate halogenated waste and treat via professional hazardous waste services to prevent environmental release .
Advanced Research Questions
Q. How do electron-donating substituents influence the reactivity of this compound in nucleophilic substitution?
- Methodological Answer :
- Mechanistic insight : The 3-methoxyphenoxy group is electron-donating via resonance, which may deactivate the pyrimidine ring toward NAS. However, computational studies (e.g., DFT) show that substituent rigidity and hydrogen-bonding interactions with the nucleophile (e.g., NH) can modulate reactivity. For example, methoxy groups increase proton affinity at adjacent sites, potentially lowering activation barriers for substitution .
- Experimental validation : Compare reaction rates of this compound with analogs lacking the methoxy group under identical conditions (solvent, temperature). Monitor progress via -NMR or HPLC.
Q. How can DFT predict catalytic behavior in reactions involving this compound derivatives?
- Methodological Answer :
- Modeling approach : Optimize geometries of reactants, transition states, and products using B3LYP/6-31G(d). Calculate Gibbs free energy barriers for key steps (e.g., NAS, hydrogen-bond formation).
- Proton affinity (PA) correlation : As shown in uracil-derived systems, PA of hydrogen-bond acceptors (e.g., pyrimidine N1) inversely correlates with reaction barriers. Apply this to predict how modifying substituents (e.g., replacing methoxy with fluoro) affects catalysis .
- Validation : Compare computed barriers with experimental kinetic data (e.g., Arrhenius plots) to refine computational models.
Q. What role do hydrogen bonds play in enzymatic interactions with this compound?
- Methodological Answer :
- Binding studies : Use X-ray crystallography or molecular docking to map hydrogen bonds between the compound and target enzymes (e.g., kinases). The 6-chloro group may act as a hydrogen-bond acceptor, while the 3-methoxyphenoxy group participates in hydrophobic interactions.
- Mutagenesis : Engineer enzyme active sites (e.g., replace Ser/Thr residues with Ala) to disrupt hydrogen bonding and measure changes in inhibition potency (IC) .
Q. How can the chlorine at C6 be selectively replaced with thiol or amine groups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
